molecular formula C22H24N4 B2594316 11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 371124-42-4

11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No. B2594316
CAS RN: 371124-42-4
M. Wt: 344.462
InChI Key: KYSPWIHJJPEGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a chemical substance with the molecular formula C22H24N4 . It has a molecular weight of 344.463 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 344.463 . The density of the compound is approximately 1.3±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point were not available in the search results .

Scientific Research Applications

Safety and Hazards

The search results did not provide specific safety and hazard information for this compound . It’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and working in a suitable environment. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

11-(azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4/c23-15-18-16-9-3-4-10-17(16)22(25-13-7-1-2-8-14-25)26-20-12-6-5-11-19(20)24-21(18)26/h5-6,11-12H,1-4,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSPWIHJJPEGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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